Butyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
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Overview
Description
Butyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid are organic compounds with significant applications in various fieldsThese compounds are known for their roles in polymer chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Butyl 2-methylprop-2-enoate
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2-methylprop-2-enoic acid
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Esterification: As mentioned, butyl 2-methylprop-2-enoate is formed through esterification.
Polymerization: Both compounds undergo polymerization reactions to form polymers used in various applications.
Addition Reactions: These compounds can participate in addition reactions with other monomers to form copolymers.
Common Reagents and Conditions
Catalysts: Sulfuric acid for esterification, cobalt or manganese acetate for oxidation.
Initiators: Peroxides or azo compounds for polymerization.
Major Products
Scientific Research Applications
Chemistry
Polymer Chemistry: These compounds are extensively used in the synthesis of polymers and copolymers, which are essential in the production of plastics, resins, and coatings.
Biology and Medicine
Drug Delivery Systems: Polymers derived from these compounds are used in drug delivery systems due to their biocompatibility and controlled release properties.
Industry
Mechanism of Action
The mechanism by which these compounds exert their effects primarily involves their ability to undergo polymerization. The double bonds in their structures allow them to react with initiators, forming long polymer chains. These polymers can then interact with various molecular targets, depending on their application .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylprop-2-enoate: Similar in structure but with a methyl group instead of a butyl group.
Ethyl 2-methylprop-2-enoate: Similar in structure but with an ethyl group instead of a butyl group.
Uniqueness
Butyl 2-methylprop-2-enoate: The presence of the butyl group provides unique properties such as increased hydrophobicity and flexibility in the resulting polymers.
2-methylprop-2-enoic acid: Its ability to form various esters and polymers makes it highly versatile in industrial applications.
Properties
CAS No. |
26284-14-0 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
butyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C8H14O2.C4H6O2/c1-4-5-6-10-8(9)7(2)3;1-3(2)4(5)6/h2,4-6H2,1,3H3;1H2,2H3,(H,5,6) |
InChI Key |
VOOQRJIZEJHBGL-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)O |
Canonical SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)O |
Origin of Product |
United States |
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